(R)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

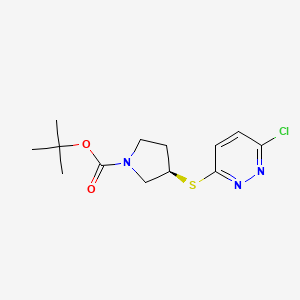

“(R)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: 1353963-99-1) is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a 6-chloro-substituted pyridazine ring, and a sulfanyl (thioether) linker. Its molecular formula is C₁₄H₂₀ClN₃O₂S, with a molecular weight of 329.85 g/mol . The compound’s (R)-configuration at the pyrrolidine chiral center and the chloro substituent at position 6 of the pyridazine ring are critical structural features. The tert-butyl ester group enhances lipophilicity, a common strategy in medicinal chemistry to improve pharmacokinetic properties.

Propriétés

Formule moléculaire |

C13H18ClN3O2S |

|---|---|

Poids moléculaire |

315.82 g/mol |

Nom IUPAC |

tert-butyl (3R)-3-(6-chloropyridazin-3-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-7-6-9(8-17)20-11-5-4-10(14)15-16-11/h4-5,9H,6-8H2,1-3H3/t9-/m1/s1 |

Clé InChI |

RJNDKEINAQLOAF-SECBINFHSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NN=C(C=C2)Cl |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(C1)SC2=NN=C(C=C2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Thioether Formation: The sulfanyl group is introduced by reacting the chlorinated pyridazine with a suitable thiol compound.

Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving amines and suitable carbonyl compounds.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to dihydropyridazine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives.

Applications De Recherche Scientifique

®-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts.

Mécanisme D'action

The mechanism of action of ®-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Activité Biologique

(R)-3-(6-Chloro-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and a pyrrolidine ring, contribute to its biological activity, making it a subject of interest for drug development in various therapeutic areas such as oncology, inflammation, and infectious diseases.

- Molecular Formula : C14H21ClN3O2S

- Molecular Weight : 315.82 g/mol

- IUPAC Name : this compound

Research suggests that the biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors within biological pathways. These interactions can modulate the activity of the targets, leading to various biological responses.

Antitumor Activity

Studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. The compound's mechanism may involve the inhibition of kinases associated with cancer cell proliferation.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial membranes or specific enzymes, potentially leading to bacterial cell lysis or inhibition of growth.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-(6-Methyl-pyridazin-3-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methyl group instead of chlorine | Different biological activity due to methyl substitution |

| (R)-3-(6-Chloro-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrimidine ring instead of pyridazine | May exhibit different pharmacological properties |

| (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide | Different core structure but similar functional groups | Used in diverse medicinal chemistry applications |

Case Studies

Several case studies have examined the biological effects of compounds related to this compound:

- Antitumor Efficacy : A study evaluated the effectiveness of similar pyridazine derivatives against breast cancer cell lines. Results indicated significant cytotoxicity and potential for use in combination therapies with established chemotherapeutics like doxorubicin.

- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to reduce nitric oxide production in macrophages, suggesting a role in managing inflammatory diseases.

- Antimicrobial Activity : Research on structurally analogous compounds revealed promising results against various bacterial strains, indicating that modifications in the pyridazine structure can enhance antimicrobial potency.

Comparaison Avec Des Composés Similaires

Substituent Effects (Cl vs. CH₃ vs. CN):

- Chloro substituents also improve metabolic stability compared to methyl groups .

- Methyl (CH₃): The electron-donating CH₃ group in the methyl-substituted analog (C₁₄H₂₁N₃O₂S) increases lipophilicity (logP ~1.2 estimated) but reduces ring electrophilicity, which may limit interactions with electron-deficient targets .

Linker Comparison (Sulfanyl vs. Oxy):

- The sulfanyl linker in the target compound (C₁₄H₂₀ClN₃O₂S) provides greater bond length (C–S: ~1.81 Å vs. C–O: ~1.43 Å) and reduced electronegativity compared to the oxy linker in the oxygen analog (C₁₃H₁₈ClN₃O₃). This increases lipophilicity (clogP ≈ 2.5 vs. 1.8) and may improve membrane permeability but could reduce aqueous solubility .

Heterocycle Differences (Pyridazine vs. Pyridine):

- Pyridazine (two adjacent nitrogen atoms) offers distinct dipole interactions and hydrogen-bonding capabilities compared to pyridine (one nitrogen). Pyridazine’s electron-deficient nature may favor interactions with electron-rich biological targets, whereas pyridine’s lone nitrogen allows for axial coordination in metal complexes .

Stereochemical Considerations (R vs. S):

Molecular Weight and Drug-Likeness:

- The target compound (329.85 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol), but its tert-butyl ester group may serve as a prodrug strategy, with enzymatic cleavage in vivo releasing a smaller active metabolite. The methyl-substituted analog (295.40 g/mol) and pyridine-based analog (305.40 g/mol) fall closer to drug-like thresholds .

Notes

Limitations of Data: The comparison relies on physicochemical properties and structural analysis due to the absence of biological activity data in the provided evidence.

Stereochemical Relevance: The (R)- vs. (S)-configuration is a critical variable in drug design but requires empirical validation for target-specific effects.

Synthetic Utility: These compounds are likely intermediates in medicinal chemistry, with the tert-butyl ester facilitating late-stage deprotection to carboxylic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.